REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([O:14][CH3:15])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][CH:6]=2.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18].N1C=CC=CC=1>ClCCl>[CH3:15][O:14][C:3]1[C:2]([NH:1][C:17](=[O:18])[O:19][CH2:20][CH3:21])=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:12][CH3:13])[CH:9]=2)[N:4]=1
|
Name
|
3-Amino-2,6-dimethoxyquinoxaline
|
Quantity
|
616 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC2=CC=C(C=C2N1)OC)OC
|
Name
|
|
Quantity
|
391 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
purified by SiO2 column chromatography
|
Type
|
EXTRACTION
|
Details
|
Extraction of the residue
|
Type
|
CONCENTRATION
|
Details
|
with a n-hexane:ethyl acetate (3:1) mixture and concentration
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=C(C=C2N=C1NC(OCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 799 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |